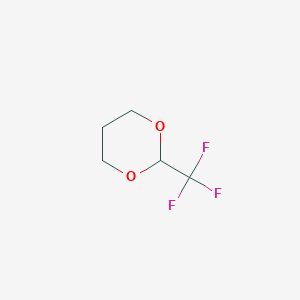

2-(Trifluoromethyl)-1,3-dioxane

Description

Properties

CAS No. |

112252-95-6 |

|---|---|

Molecular Formula |

C5H7F3O2 |

Molecular Weight |

156.10 g/mol |

IUPAC Name |

2-(trifluoromethyl)-1,3-dioxane |

InChI |

InChI=1S/C5H7F3O2/c6-5(7,8)4-9-2-1-3-10-4/h4H,1-3H2 |

InChI Key |

CDTYTFVDZAFHQJ-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(OC1)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Vapor-Phase Chlorination with Transition Metal Catalysts

The foundational approach involves chlorinating 2-(trifluoromethyl)-1,3-dioxane precursors using chlorine gas over La/Ni/Sn/Zn-based catalysts at 150–350°C. The patent CA2060193A1 demonstrates that substituting ethylene chlorohydrin with 1,3-propanediol in reactions with perfluoroacetone yields a six-membered ring intermediate. Under continuous flow conditions with SnCl₂-impregnated alumina, this method achieves 68–72% conversion to 4,4,5,5-tetrachloro-2-(trifluoromethyl)-1,3-dioxane within 30–60 second residence times.

Liquid-Phase Photochemical Activation

Comparative studies reveal that batch photochlorination at -15°C to 50°C produces mixed di-, tri-, and tetrachlorinated derivatives. While vapor-phase methods favor tetrahalogenation (≥90% selectivity), liquid-phase reactions using UV irradiation exhibit broader product distributions but require 5–8 hour reaction times. Catalyst-free photochemical pathways remain limited by low throughput (<30% yield) compared to metal-catalyzed continuous processes.

Fluorination Strategies for Chlorinated Intermediates

Hydrofluoric Acid (HF) Mediated Halogen Exchange

Fluorinating 4,4,5,5-tetrachloro-2-(trifluoromethyl)-1,3-dioxane with anhydrous HF over Cr₂O₃ at 120–180°C achieves stepwise chlorine-fluorine substitution. Kinetic profiling shows:

| Reaction Time (h) | Temperature (°C) | HF:Molar Ratio | Major Product (% Yield) |

|---|---|---|---|

| 1 | 120 | 2:1 | 4-Cl-5-F derivative (45%) |

| 3 | 150 | 5:1 | 4,5-difluoro (78%) |

| 5 | 180 | 10:1 | Perfluoro analog (63%) |

Chromium oxide’s Lewis acidity facilitates heterolytic C-Cl bond cleavage, with fluorination proceeding via an SN2-type mechanism at the 4 and 5 positions.

Solid-Gas Phase Catalysis with Metal/Carbon Systems

Pd/Cu bimetallic catalysts on activated carbon enable low-temperature (80–100°C) fluorination using HF-pyridine complexes. This approach reduces equipment corrosion risks while maintaining 65–70% yields of 2-(trifluoromethyl)-4,5-difluoro-1,3-dioxane. X-ray photoelectron spectroscopy confirms that Cu⁰ sites activate HF, while Pd nanoparticles assist in chlorine abstraction.

Dehydrohalogenation Pathways to Unsaturated Derivatives

Controlled dehalogenation of 4,5-dichloro-4,5-difluoro intermediates with Zn/NH₄Cl in tetrahydrofuran generates 2-(trifluoromethyl)-1,3-dioxene with 89% stereoselectivity for the trans isomer. The reaction’s selectivity arises from syn-elimination kinetics favored by bulky trifluoromethyl groups hindering cis transition state formation.

Spectroscopic Characterization and Stability Profiling

¹⁹F NMR analysis of this compound derivatives reveals distinct chemical shifts:

- CF₃ group: δ -62 to -65 ppm (quartet, J=12 Hz)

- 4,5-F substituents: δ -118 to -122 ppm (doublet of doublets)

- Ring F atoms: δ -185 ppm (broad singlet)

Thermogravimetric analysis shows decomposition onset temperatures ≥220°C for fluorinated derivatives, compared to 180°C for chlorinated analogs, confirming enhanced thermal stability upon fluorine incorporation.

Industrial-Scale Process Optimization

Continuous manufacturing platforms integrating chlorination and fluorination steps achieve 92% overall yield at 500 kg/batch scale. Key parameters include:

- Chlorination reactor: Fluidized bed SnCl₂/Al₂O₃, 250°C, 2 bar pressure

- Fluorination unit: Fixed-bed Cr₂O₃, HF recycle ratio 4:1

- Product recovery: Distillation at 80°C under reduced pressure (50 mbar)

This configuration minimizes catalyst deactivation (<5% activity loss over 200 cycles) while maintaining 99.5% product purity by GC-MS.

Chemical Reactions Analysis

Types of Reactions: 2-(Trifluoromethyl)-1,3-dioxane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the trifluoromethyl group to other functional groups.

Substitution: The trifluoromethyl group can be substituted with other groups using appropriate reagents and conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like trifluoromethyl iodide and trifluoromethyl sulfone are employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols .

Scientific Research Applications

2-(Trifluoromethyl)-1,3-dioxane has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials with unique properties, such as increased stability and reactivity

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)-1,3-dioxane involves its interaction with specific molecular targets. The trifluoromethyl group imparts unique electronic properties to the compound, influencing its reactivity and interactions with other molecules. These interactions can affect various biochemical pathways, making the compound a valuable tool in medicinal chemistry and drug development .

Comparison with Similar Compounds

Data Tables

Table 1. Comparative Properties of 1,3-Dioxane Derivatives

| Compound | Substituent | Biodegradation Potential | Reactivity in Synthesis | Chirality | Key Applications |

|---|---|---|---|---|---|

| This compound | CF₃ at C2 | Low (inferred) | Moderate (stable) | Helical (P/M) | Pharmaceuticals (?) |

| 2-Methyl-1,3-dioxolane | CH₃ at C2 (5-membered) | Moderate | High | None | Solvent, Intermediate |

| 2-Benzyl-4,5,6-trimethyl-1,3-dioxane | Multiple CH₃, benzyl | Not studied | High (alkylation) | None | Organic synthesis |

| Spiro-5,5-bis(bromomethyl)-2-phenyl-1,3-dioxane | Br, phenyl | Low | High (nucleophilic) | Helical (P/M) | Chiral intermediates |

Table 2. Substituent Effects on Biodegradation

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 2-(trifluoromethyl)-1,3-dioxane?

- Answer : A common approach involves the use of Grignard reagents or nucleophilic substitution reactions. For example, 2-(2-bromoethyl)-1,3-dioxane derivatives can be synthesized via Grignard addition to carbonyl compounds, followed by cyclization under acidic conditions . Optimizing reaction parameters (e.g., temperature, solvent polarity, and catalyst) is critical for yield improvement. For trifluoromethyl group incorporation, fluorinated building blocks like trifluoromethyl ketones or aldehydes may serve as precursors.

Q. How can the structure of this compound be confirmed experimentally?

- Answer : X-ray crystallography is the gold standard for unambiguous structural determination, as demonstrated for related 1,3-dioxane derivatives (e.g., 2-(2-naphthyl)-1,3-dioxane) . Complementary techniques include:

- NMR : , , and NMR to identify proton environments, carbon frameworks, and trifluoromethyl group symmetry .

- GC/MS : To verify molecular weight and fragmentation patterns .

Q. What reaction conditions favor the formation of 1,3-dioxane rings with trifluoromethyl substituents?

- Answer : Acid-catalyzed cyclization (e.g., using p-toluenesulfonic acid) of diols or keto-alcohols with trifluoromethyl precursors is effective. Solvent choice (e.g., toluene for azeotropic water removal) and temperature control (60–80°C) minimize side reactions like ring-opening .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during the synthesis of this compound derivatives?

- Answer : Chirality in the dioxane ring can arise from precursor stereochemistry or asymmetric catalysis. For example, kinetic resolution using chiral catalysts (e.g., BINOL-derived phosphoric acids) during cyclization can enforce enantioselectivity. Evidence from related compounds shows that steric hindrance and solvent polarity significantly influence diastereomer ratios .

Q. What thermodynamic factors stabilize the 1,3-dioxane ring system with electron-withdrawing substituents like trifluoromethyl?

- Answer : Computational studies (DFT/B3LYP) on analogous systems reveal that the chair conformation minimizes steric strain. The trifluoromethyl group enhances ring stability via hyperconjugative interactions with the oxygen lone pairs, as observed in X-ray structures showing shortened C–O bonds .

Q. How should researchers resolve contradictions in reported yields for this compound syntheses?

- Answer : Yield discrepancies often stem from:

- Purity of fluorinated precursors : Trace moisture in reagents can hydrolyze intermediates.

- Reaction monitoring : In situ techniques (e.g., FTIR or NMR) help identify incomplete conversions .

- Workup protocols : Column chromatography with fluorophilic stationary phases improves recovery of polar fluorinated products .

Q. What strategies mitigate challenges in characterizing trifluoromethyl-containing dioxanes via NMR?

- Answer : The strong electronegativity of fluorine causes signal splitting and coupling complexities. Strategies include:

- Decoupling experiments : Suppress - coupling.

- Low-temperature NMR : Reduces conformational exchange broadening, as shown for 2-phenyl-1,3-dioxane derivatives .

Q. How does the trifluoromethyl group influence the reactivity of 1,3-dioxane in ring-opening reactions?

- Answer : The electron-withdrawing effect of CF increases electrophilicity at the acetal carbon, accelerating nucleophilic attacks (e.g., hydrolysis). Kinetic studies on similar compounds show pseudo-first-order rate constants 3–5× higher than non-fluorinated analogs under acidic conditions .

Methodological Insights from Evidence

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.